molecular formula C12H20N4 B8430972 N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine

N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine

Cat. No. B8430972
M. Wt: 220.31 g/mol
InChI Key: PZPBQNDCVOMTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-N-(3-pyrrolidin-1-ylpropyl)pyridine-3,4-diamine

InChI

InChI=1S/C12H20N4/c13-11-4-6-14-10-12(11)15-5-3-9-16-7-1-2-8-16/h4,6,10,15H,1-3,5,7-9H2,(H2,13,14)

InChI Key

PZPBQNDCVOMTDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2=C(C=CN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.300 g (5.940 mmol) 3-bromo-4-nitro-pyridine-1-oxide and 0.980 g (7.430 mmol) 3-pyrrolidin-1-yl-propylamine was added to a suspension of 0.820 g (5.940 mmol) potassium carbonate in 20 mL DMF and the mixture was stirred for 3 hours at 90° C. The solvent was evaporated i. vac. and the residue purified by column chromatography (Alox (neutral, activity II-III), gradient dichloromethane/MeOH 100:0→95:5 v/v) (0.950 g, 60% of theory). 0.900 g (3.380 mmol) of the intermediate product was added to a suspension of 300 mg Pd/C in 10 mL EtOH and the mixture was hydrogenated for 4.5 hours at RT and 50 psi H2-pressure. The catalyst was removed by filtration and the filtrate evaporated i. vac. The product is present in admixture with the corresponding pyridine-N-oxide and was used in the next reaction step without any further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

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